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Compound of Interest

Compound Name: Xanthochymol

Cat. No.: B1232506 Get Quote

An Important Note on Nomenclature: The vast majority of published clinical and preclinical

research focuses on Xanthohumol (XN), a prenylated flavonoid derived from the hop plant

(Humulus lupulus). Clinical trial data for a compound named "Xanthochymol" is not readily

available in the scientific literature. Therefore, this guide will focus on the extensive data

available for Xanthohumol, which is likely the compound of interest for researchers in this field.

Xanthohumol has garnered significant attention for its potential therapeutic properties, including

anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide provides a

comparative overview of its performance in clinical and preclinical settings, supported by

experimental data and detailed methodologies.

Clinical Trial Data for Xanthohumol
To date, clinical research on Xanthohumol has focused on its safety, tolerability, and metabolic

signature in humans.[2][3] Two key clinical trials have been registered: a Phase I study in

healthy adults and a Phase 2 study in patients with Crohn's Disease.[4][5]
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Trial ID Phase

Status (as

of Oct

2024)

Condition
Interventio

n

Key

Findings &

Objectives

Citations

NCT0373

5420

(XMaS

Trial)

Phase 1 Complete
d

Healthy
Volunteer
s

24
mg/day of
Xanthohu
mol or
placebo
for 8
weeks.

Primary

Objective:

Examine
clinical
safety
and
subjectiv
e
tolerabilit
y. Results:

24 mg
daily
Xanthohu
mol was
safe and
well-
tolerated
over an
eight-
week
period.
No
clinically
relevant
differenc
es in
laborator
y
biomarke
rs, body
weight, or
vital
signs
were

[3][4][6]
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n
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Citations

observed
between
groups.

| NCT04590508 | Phase 2 | Last Update: Oct 2024 | Crohn's Disease | Oral Xanthohumol vs.

Placebo | Primary Objective: Assess safety and tolerability in adults with Crohn's Disease and

identify a biological signature of exposure. |[5][7] |

Preclinical Anticancer Performance: A Comparative
Overview
While clinical data in oncology is pending, extensive preclinical research has demonstrated

Xanthohumol's potent anticancer effects across a wide range of cancer types in vitro and in

vivo.[8][9] It exhibits a broad spectrum of inhibitory mechanisms targeting initiation, promotion,

and progression stages of carcinogenesis.[10]

Table 2: Comparative In Vitro Efficacy of Xanthohumol Across Cancer Cell Lines
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Cancer Type Cell Line
Concentration

Range

Observed

Effects
Citations

Prostate

Cancer

LNCaP, PC-3,
DU145

20–40 µM

Induction of
apoptosis via
inhibition of
Akt and NF-κB.

[11]

Pancreatic

Cancer

AsPC-1, PANC-

1, MiaPaCa-2
Dose-dependent

Inhibition of cell

proliferation,

induction of

apoptosis via

Notch1 pathway

suppression.

[11][12]

Lung

Adenocarcinoma
A549, H1563 >10 µmol/L

Inhibition of cell

proliferation and

angiogenesis.

[13][14]

Breast Cancer MCF-7 Not specified
Antiproliferative

activity.
[15]

Leukemia
KBM-5 (CML),

L1210 (ALL)
Not specified

Induction of

apoptosis,

overcoming drug

resistance.

[11]

| Glioblastoma | T98G, U87 | Time- & concentration-dependent | Induction of apoptosis,

increased intracellular ROS. |[11] |

Table 3: Summary of Key In Vivo Animal Studies
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Animal Model Cancer Type
Xanthohumol

Dosage
Key Outcomes Citations

Mouse
Xenograft

Prostate
Cancer

Oral
administration

Delayed tumor
progression
and reduced
cell growth.

[12]

Mouse Xenograft
Colorectal

Cancer
Not specified

Reduction in

tumor size,

associated with

inhibition of

glycolysis via

AKT

suppression.

[14]

Mouse Mammary

Gland Organ

Culture

Preneoplastic

Lesions

Nanomolar

concentrations

Prevention of

carcinogen-

induced

preneoplastic

lesions.

[10]

| Rat Model | Gastric Ulcers | 100-150 mg/kg (hop extract) | Reduction in gastric ulcers. |[14] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments cited in Xanthohumol research.

1. Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of Xanthohumol on cancer cells.

Methodology:

Cell Seeding: Cancer cells (e.g., A549 lung adenocarcinoma cells) are seeded into 96-well

plates at a specified density and allowed to adhere overnight.[13]
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Treatment: Cells are treated with varying concentrations of Xanthohumol (or a vehicle

control, like DMSO) and incubated for a defined period (e.g., 24, 48, 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the

MTT into formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Data Acquisition: The absorbance is measured using a microplate reader at a specific

wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the

control group.

2. In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of Xanthohumol in a living organism.

Methodology:

Cell Implantation: A specific number of human cancer cells (e.g., HeLa cells) are

suspended in a suitable medium (like Matrigel) and injected subcutaneously into

immunodeficient mice (e.g., nude mice).[16]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Mice are randomized into treatment and control groups. The

treatment group receives Xanthohumol via a specified route (e.g., oral gavage,

intraperitoneal injection) at a defined dose and schedule.[12][16] The control group

receives a vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised,

weighed, and processed for further analysis (e.g., histology, biomarker assessment).

Visualization of Molecular Pathways and Workflows
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Xanthohumol exerts its biological effects by modulating multiple intracellular signaling

pathways. The following diagrams, generated using the DOT language, illustrate these

mechanisms and a typical experimental workflow.

Experimental Workflow: In Vitro Anticancer Screening

Cancer Cell Culture
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Click to download full resolution via product page

Caption: A typical workflow for evaluating the anticancer effects of Xanthohumol in vitro.
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Caption: Xanthohumol inhibits T-cell proliferation by blocking the Jak/STAT and Erk1/2

pathways.[1][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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